(1-Ethylazetidin-3-yl)methanamine
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Overview
Description
(1-Ethylazetidin-3-yl)methanamine is a heterocyclic organic compound containing a four-membered azetidine ring with an ethyl group and a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylazetidin-3-yl)methanamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate undergoes further reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylazetidin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly aza-Michael additions, to form functionalized derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates are used in aza-Michael addition reactions.
Major Products
Oxidation: Aldehydes and ketones.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
(1-Ethylazetidin-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethylazetidin-3-yl)methanamine involves its interaction with molecular targets through its azetidine ring. The ring strain in the four-membered azetidine ring contributes to its reactivity, allowing it to participate in various chemical reactions . The compound can interact with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound with similar reactivity but without the ethyl and methanamine groups.
Uniqueness
(1-Ethylazetidin-3-yl)methanamine is unique due to the presence of both an ethyl group and a methanamine group attached to the azetidine ring
Properties
IUPAC Name |
(1-ethylazetidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-6(3-7)5-8/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWLORERBTIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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